AY 9944

Descripción general

Descripción

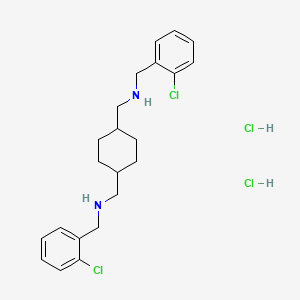

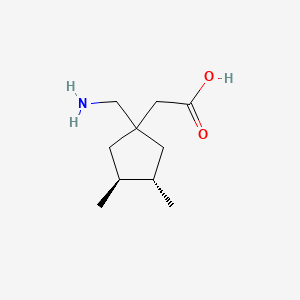

1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- is a chemical compound with the molecular formula C22H30Cl4N2 and a molecular weight of 464.3 g/mol. This compound is known for its anti-cholesteremic properties, inhibiting delta 7-reductase, delta 14 reductase, and sterol biosynthesis.

Aplicaciones Científicas De Investigación

1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in cholesterol management.

Industry: Used in the production of various chemical products and intermediates.

Mecanismo De Acción

Target of Action

AY 9944, also known as this compound dihydrochloride, trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane dihydrochloride, 1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans-, or AY-9944, is a specific inhibitor of cholesterol biosynthesis . The primary target of this compound is the 7-dehydro cholesterol Δ7-reductase (DHCR7) enzyme . This enzyme plays a crucial role in the conversion of 7-dehydrocholesterol to cholesterol .

Mode of Action

This compound inhibits the DHCR7 enzyme, thereby interfering with the conversion of 7-dehydrocholesterol to cholesterol . This inhibition results in hypocholesterolemia and accumulation of 7-dehydrocholesterol . At high doses, this compound also inhibits sterol Δ7-Δ8 isomerase in cultured embryos, leading to the accumulation of cholest-8-en-3β-ol .

Biochemical Pathways

The inhibition of DHCR7 by this compound affects the cholesterol biosynthesis pathway . This leads to a reduction in cholesterol and a marked accumulation of 7-dehydrocholesterol . Isotope studies have shown a reduced uptake of acetate into cholesterol and an increased uptake into 7-dehydrocholesterol in various tissues in vivo and by skin samples in vitro .

Pharmacokinetics

It’s known that this compound can be administered via subcutaneous injection . In one study, this compound was administered at a dosage of 7.5 mg/kg every 6 days from postnatal day 2 to postnatal day 20 .

Result of Action

The inhibition of cholesterol biosynthesis by this compound leads to hypocholesterolemia and accumulation of 7-dehydrocholesterol . In cultured embryos, high doses of this compound inhibit sterol Δ7-Δ8 isomerase, causing the accumulation of cholest-8-en-3β-ol . In animal models, this compound reduces brain cholesterol and increases 7-dehydrocholesterol in all brain regions until 400 days after treatment cessation .

Action Environment

It’s worth noting that this compound is highly teratogenic, producing congenital defects in offspring when fed to pregnant animals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- typically involves the reaction of 1,4-cyclohexanedimethanamine with 2-chlorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted products with different functional groups replacing the chlorophenyl groups.

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Cyclohexanedimethanamine, N,N’-bis((2-bromophenyl)methyl)-, dihydrochloride

- 1,4-Cyclohexanedimethanamine, N,N’-bis((2-fluorophenyl)methyl)-, dihydrochloride

Uniqueness

1,4-Cyclohexanedimethanamine, N,N’-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- is unique due to its specific inhibition of delta 7-reductase and delta 14 reductase, which are crucial enzymes in the cholesterol biosynthesis pathway. This specificity makes it a valuable compound for research and potential therapeutic applications in cholesterol management.

Propiedades

Número CAS |

366-93-8 |

|---|---|

Fórmula molecular |

C22H29Cl3N2 |

Peso molecular |

427.8 g/mol |

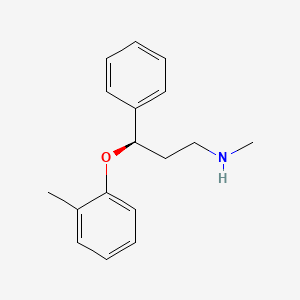

Nombre IUPAC |

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;hydrochloride |

InChI |

InChI=1S/C22H28Cl2N2.ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;/h1-8,17-18,25-26H,9-16H2;1H |

Clave InChI |

LQQACHJPSRGDBL-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl |

SMILES canónico |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

1245-84-7 |

Pictogramas |

Acute Toxic; Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A-7, AY9944 AY 9944 AY-9944 AY9944 AY9944 A 7 AY9944 A-7 AY9944-A-7 trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane Dihydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AY-9944 primarily inhibits 7-dehydrocholesterol Δ7-reductase (DHCR7), an enzyme critical in the cholesterol biosynthesis pathway. [, , , , , , , , , ] This inhibition disrupts the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. [, , , , , , , , , ]

ANone: Inhibiting DHCR7 leads to several downstream effects:

- Accumulation of 7-DHC: AY-9944 causes a significant build-up of 7-DHC in various tissues, including the serum, liver, and brain. [, , , , , , , , , ]

- Reduced Cholesterol Levels: Treatment with AY-9944 results in a decrease in cholesterol levels in various tissues and serum. [, , , , , , , , , ] This decrease is particularly pronounced in the serum and adrenal glands. []

- Appearance of Aberrant Sterols: AY-9944 treatment leads to the emergence of atypical sterols in serum, mirroring profiles observed in humans with Smith-Lemli-Opitz syndrome (SLOS). [] These aberrant sterols include 7- and 8-dehydrocholesterol, two trienols, and 19-nor-5,7,9(10)-cholestatrien-3beta-ol. []

ANone: AY-9944 administration can disrupt adrenal gland function:

- Reduced Corticosterone Production: Chronic treatment with high doses of AY-9944 can suppress corticosterone production in the adrenal glands. []

- Adrenal Hypertrophy: Prolonged treatment with AY-9944 can lead to adrenal hypertrophy, likely due to the reduced cholesterol levels and a compensatory increase in adrenal size. [, ]

ANone: Yes, AY-9944 has been observed to affect the fatty acid composition of phospholipids in the serum and various tissues. [] This suggests a broader influence on lipid metabolism beyond its primary target.

ANone: The molecular formula of AY-9944 is C20H26Cl2N2 • 2HCl, and its molecular weight is 461.28 g/mol.

ANone: While specific spectroscopic data is limited in the provided research, standard characterization techniques such as NMR and Mass Spectrometry would be applicable.

ANone: AY-9944 is primarily an enzyme inhibitor and does not display catalytic properties itself.

ANone: AY-9944 is primarily used as a research tool to:

- Study Cholesterol Biosynthesis: It helps elucidate the cholesterol synthesis pathway and its regulation. []

- Model SLOS: It creates an animal model for studying SLOS and potential therapeutic interventions. [, , ]

- Investigate Lipid Metabolism: It helps understand the broader effects of altered cholesterol synthesis on lipid metabolism. []

- Explore Neurological Disorders: AY-9944 has been used to induce absence seizures in animal models, providing insights into epilepsy and potential treatment strategies. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine](/img/structure/B1665808.png)

![N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide](/img/structure/B1665811.png)